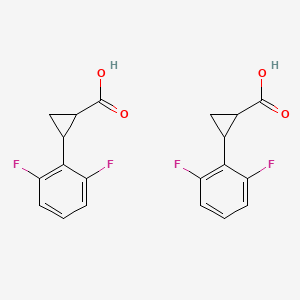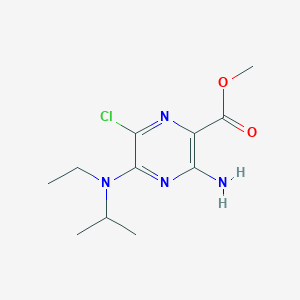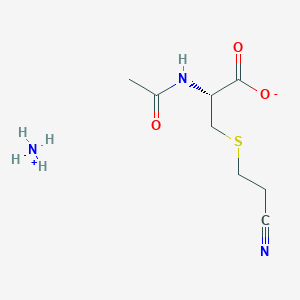
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt
Overview
Description
“N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt” is a metabolite of acrylonitrile and acrylamide . It is also known as “N-Acetyl-S-(2-cyanoethyl)cysteine Ammonium Salt” or "S-(2-Cyanoethyl)mercapturic Acid Ammonium Salt" .
Molecular Structure Analysis
The molecular formula of “N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt” is C8H11N2O3S.H4N . Its molecular weight is 233.29 .Physical And Chemical Properties Analysis
“N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt” is a white to off-white powder .Scientific Research Applications
1. Biomarker for Smoke Toxicant Acrylonitrile
- Application Summary: Cyanoethyl mercapturic acid (CEMA), a urinary metabolite of acrylonitrile, is used as a biomarker to distinguish smokers from non-smokers . Acrylonitrile is a toxicant found in substantial quantities in cigarette smoke .
- Methods of Application: The analyses of CEMA and cotinine were performed by validated liquid chromatography–tandem mass spectrometry methods .
- Results: A CEMA cutpoint of 27 pmol/mL urine differentiated cigarette smokers from nonsmokers with sensitivity and specificity greater than 99% .
2. Metabolite of Acrylamide
- Application Summary: N-acetyl-S-(2-carbamoylethyl)cysteine (NAE) is a metabolite of acrylamide, which is detoxified through a two-step process . Acrylamide is used in many industrial processes such as plastics, food packaging, cosmetics, nail polish, dyes, and treatment of drinking water .
- Methods of Application: First, acrylamide is metabolized by the cytochrome P450s. Then it is conjugated to glutathione in order to make it more water soluble .
- Results: High levels of acrylamide can elevate the risk of cancer and cause neurological damage . Supplementation with glutathione can assist in the elimination of this compound .
properties
IUPAC Name |
azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXYBVDCHAPSC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



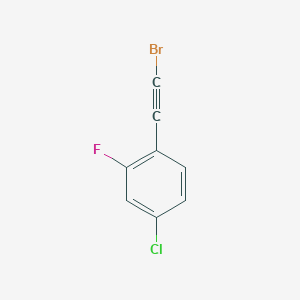
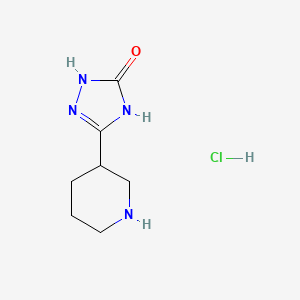
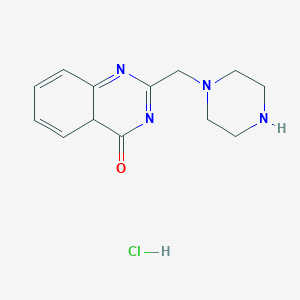
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

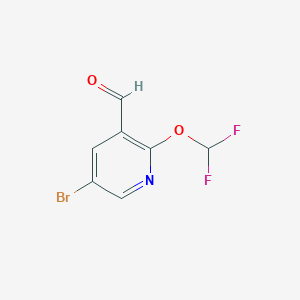
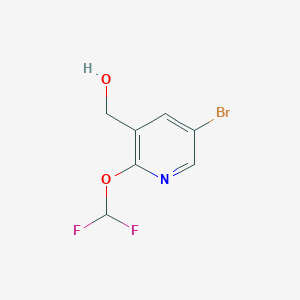
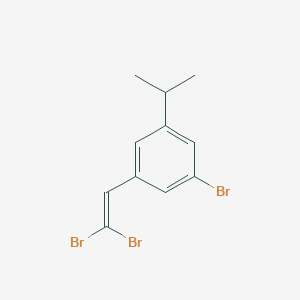

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)
